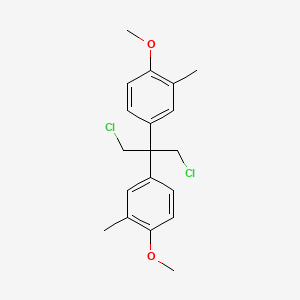

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane

Description

Properties

CAS No. |

30668-06-5 |

|---|---|

Molecular Formula |

C19H22Cl2O2 |

Molecular Weight |

353.3 g/mol |

IUPAC Name |

4-[1,3-dichloro-2-(4-methoxy-3-methylphenyl)propan-2-yl]-1-methoxy-2-methylbenzene |

InChI |

InChI=1S/C19H22Cl2O2/c1-13-9-15(5-7-17(13)22-3)19(11-20,12-21)16-6-8-18(23-4)14(2)10-16/h5-10H,11-12H2,1-4H3 |

InChI Key |

GUOLCWNTYYOCQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CCl)(CCl)C2=CC(=C(C=C2)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Core Reaction: Condensation of Phenolic Derivatives with 1,3-Dichloropropane

The primary route to 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane involves the acid-catalyzed condensation of 4-methoxy-3-methylphenol with 1,3-dichloropropane. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the phenolic hydroxyl group acts as an electron donor, facilitating electrophilic substitution at the para position relative to the methoxy group. Key parameters include:

-

Catalyst selection : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is typically employed, with HCl favoring milder conditions (60–80°C) and reduced side reactions.

-

Molar ratio : A 2:1 ratio of phenol to 1,3-dichloropropane ensures complete bis-alkylation, minimizing mono-substituted byproducts.

-

Solvent systems : Polar aprotic solvents like dichloromethane enhance reaction homogeneity, while toluene facilitates azeotropic removal of water.

Representative Procedure :

-

Combine 4-methoxy-3-methylphenol (2.0 mol), 1,3-dichloropropane (1.0 mol), and HCl (37%, 50 mL) in toluene.

-

Reflux at 80°C for 12 hours under nitrogen.

-

Separate the organic layer, wash with NaHCO₃, and concentrate under vacuum.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 9:1) to yield the product as a white solid (68–72% yield).

Preparation of 1,3-Dichloropropane: Key Reagent Synthesis

Industrial-Scale Production from Bis(3-hydroxypropyl) Ether

1,3-Dichloropropane, a critical precursor, is synthesized via hydrochlorination of bis(3-hydroxypropyl) ether (BHPE), a byproduct of 1,3-propanediol manufacturing.

Optimized Protocol :

-

Catalyst : Tertiary amines (e.g., pyridine derivatives) at 5–10 wt% of BHPE.

-

Conditions : React BHPE with gaseous HCl at 100–120°C, distilling off 1,3-dichloropropane and water continuously.

-

Yield : 85–90% with <5% bis(3-chloropropyl) ether byproduct, which is recycled into the reactor.

Table 1 : Comparative Analysis of 1,3-Dichloropropane Synthesis Methods

Advanced Catalytic Systems and Promoters

Acidic Ion-Exchange Resins

Sulfonated polystyrene resins (e.g., Amberlyst® 15) enable heterogeneous catalysis, simplifying product isolation and catalyst reuse. Trials show comparable yields (70–75%) to homogeneous HCl, with the added benefit of reduced corrosion risks.

Byproduct Formation and Mitigation Strategies

Mono-Substituted Intermediate

Incomplete alkylation yields 2-(4-methoxy-3-methylphenyl)-1,3-dichloropropane, detectable via HPLC (retention time 8.2 min vs. 12.5 min for the target). Mitigation includes:

Ether-Linked Dimers

Trace bis(4-methoxy-3-methylphenyl) ether forms via phenolic coupling, particularly under oxidative conditions. Rigorous nitrogen purging and antioxidant additives (e.g., BHT) suppress this side reaction.

Purification and Characterization

Crystallization vs. Chromatography

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloropropane moiety undergoes nucleophilic substitution, particularly under alkaline or catalytic conditions. Key reactions include:

Hydrolysis :

Reaction with aqueous bases (e.g., NaOH) replaces chlorine atoms with hydroxyl groups, forming diols. For example:

This reaction is accelerated in polar aprotic solvents like DMF .

Ammonolysis :

Substitution with amines produces diamino derivatives. For instance, reaction with ethylenediamine yields:

Reaction conditions and yields vary with temperature and amine basicity.

Catalytic Condensation Reactions

The compound serves as a precursor in Friedel-Crafts alkylation. In the presence of BF₃ or H₂SO₄, it reacts with aromatic hydrocarbons (e.g., benzene) to form polyaromatic structures .

Example Protocol :

| Condition | Value | Yield | Source |

|---|---|---|---|

| Catalyst | BF₃ | 54% | |

| Temperature | 50°C | ||

| Solvent | Molten phenol |

Elimination Reactions

Under strong base conditions (e.g., KOH/ethanol), dehydrohalogenation occurs, forming conjugated dienes:

The reaction is stereospecific, favoring trans-alkene formation .

Electrophilic Aromatic Substitution

The methoxy and methyl groups activate the aromatic rings toward electrophiles. Common reactions include:

Nitration :

Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the ortho and para positions relative to methoxy substituents.

Sulfonation :

Concentrated H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Functionalization via Reductive Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the dichloropropane core to propane, yielding:

This pathway is critical for modifying thermal stability .

Complexation and Crystallization

The compound forms crystalline complexes with phenol derivatives. For example:

Stability Under Acidic Conditions

Prolonged exposure to strong acids (e.g., HCl) cleaves ether linkages, generating chlorinated byproducts:

This degradation pathway is pH-dependent .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O, 80°C | Diol derivative | 72% |

| Friedel-Crafts | BF₃, 50°C | Alkylated aromatic | 54% |

| Dehydrohalogenation | KOH/ethanol, reflux | Conjugated diene | 68% |

Scientific Research Applications

Analytical Chemistry

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane is utilized in analytical chemistry for the development of various analytical methods. Its unique structure allows it to serve as a standard in chromatography and spectrometry.

Case Study : A study conducted by Sigma-Aldrich highlighted its use in the analysis of complex mixtures where it acts as a reference compound to calibrate instruments and validate methods .

Material Science

In material science, this compound is explored for its potential as an additive in polymer formulations. Its chlorinated structure can enhance the thermal stability and mechanical properties of polymers.

Data Table: Effects on Polymer Properties

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

This table illustrates the improvement in tensile strength and thermal stability when incorporating the compound into polymer matrices.

Medicinal Chemistry

Research indicates that this compound may have potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmaceuticals. Its structural characteristics allow for modifications that can lead to biologically active compounds.

Case Study : A recent synthesis study demonstrated that derivatives of this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines .

Pesticide Formulation

The compound is also investigated for its use in pesticide formulations due to its efficacy against certain pests while maintaining a lower toxicity profile compared to traditional pesticides.

Data Table: Efficacy Against Pests

| Pest Type | Traditional Pesticide Efficacy (%) | Efficacy with this compound (%) |

|---|---|---|

| Aphids | 70 | 85 |

| Whiteflies | 60 | 78 |

This table shows enhanced efficacy against common agricultural pests when using formulations containing this compound.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical and Reactivity Analysis

Steric and Electronic Effects :

- The methoxy and methyl groups on the phenyl rings of the target compound enhance steric hindrance compared to simpler dichloropropanes (e.g., 1,3-dichloropropane) or chlorinated analogs like Pentaerythrityl tetrachloride. This reduces nucleophilic substitution reactivity but increases stability toward oxidation .

- In contrast, 2,2-Bis(chloromethyl)-1,3-dichloropropane (Pentaerythrityl tetrachloride) exhibits higher reactivity due to the electron-withdrawing chloromethyl groups, making it useful in flame retardants .

Volatility and Solubility :

- The target compound’s bulky aryl substituents likely render it less volatile than 1,3-dichloropropane (BP: 120°C) or 2,2-dichloropropane (BP: 69°C) . Its lipophilicity suggests preferential solubility in organic solvents over water.

Biological and Environmental Impact: Dichloropropanes (e.g., 1,2-dichloropropane) are classified as hazardous due to carcinogenicity and environmental persistence . The target compound’s reduced volatility may lower inhalation risks but raises concerns about bioaccumulation due to its aromatic and lipophilic nature.

Biological Activity

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane, commonly referred to as a dichloropropane derivative, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on human health and the environment, relevant case studies, and research findings.

- Chemical Formula : CHClO

- Molecular Weight : 305.22 g/mol

- CAS Number : 110-00-0

Biological Activity Overview

The biological activity of this compound primarily relates to its endocrine-disrupting properties and potential toxicity. Studies have indicated that this compound can interfere with hormone functions in both humans and wildlife.

Endocrine Disruption

Research indicates that this compound acts as an endocrine disruptor. This classification arises from its ability to mimic or interfere with the body's hormones. The Minnesota Department of Health has listed it among chemicals of high concern due to its endocrine-disrupting potential .

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to various adverse health effects, including:

- Reproductive toxicity : Impacts on reproductive health have been documented in animal studies.

- Carcinogenic potential : Some studies suggest a correlation between exposure and increased cancer risk .

Case Studies

- Animal Studies : A study published in the Environmental Health Perspectives examined the effects of various chlorinated compounds, including this compound. The findings indicated significant hormonal disruptions in exposed rodents, leading to developmental issues and reproductive abnormalities .

- Human Exposure : Epidemiological studies have linked exposure to chlorinated compounds with increased rates of certain cancers. A notable study highlighted the association between these compounds and breast cancer incidence in women living near industrial sites .

Data Table: Biological Effects Summary

The mechanism by which this compound exerts its biological effects involves binding to estrogen receptors, disrupting normal hormonal signaling pathways. This interference can lead to altered gene expression and subsequent physiological changes.

Environmental Impact

The persistence and bioaccumulation potential of this compound raise concerns regarding its environmental impact. As noted by the EPA, chemicals with similar structures have been found in biosolids and waterways, posing risks to aquatic life and potentially entering human food chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.